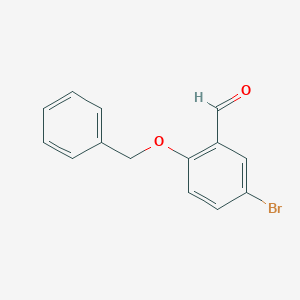

2-(Benzyloxy)-5-bromobenzaldehyde

Descripción

Conventional Synthetic Routes

Traditional methods for synthesizing 2-(Benzyloxy)-5-bromobenzaldehyde have been refined over time to ensure reliable production and high purity of the final product.

A primary and widely utilized method for the synthesis of this compound is the benzylation of 5-bromo-2-hydroxybenzaldehyde. nih.govnist.gov This reaction involves the protection of the hydroxyl group of the starting material with a benzyl (B1604629) group. The process typically involves reacting 5-bromo-2-hydroxybenzaldehyde with a benzyl halide, such as benzyl bromide, in the presence of a base. The base, often a carbonate like potassium carbonate or an alkali metal hydroxide (B78521), deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl halide in a Williamson ether synthesis, displacing the halide and forming the desired ether linkage. The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution.

Reaction Conditions for Benzylation

| Starting Material | Reagent | Base | Solvent |

| 5-bromo-2-hydroxybenzaldehyde | Benzyl Bromide | Potassium Carbonate | Acetone/DMF |

While the primary route is benzylation, condensation reactions can also be conceptually applied in multi-step syntheses leading to this compound. For instance, a salicylaldehyde (B1680747) derivative could undergo a condensation reaction to form a Schiff base, which is then subjected to further transformations. A relevant example is the reaction of 5-bromosalicylaldehyde (B98134) with ethylenediamine (B42938) to form a bis(5-bromosalicylaldehyde) ethylenediimide. google.com This type of reaction showcases the reactivity of the aldehyde group, which is a key functional group in the target molecule.

Achieving a high purity crystalline solid form of this compound is crucial for its use in subsequent reactions. sigmaaldrich.comcymitquimica.com Following the initial synthesis, the crude product is often subjected to purification techniques. Recrystallization is a common and effective method. This involves dissolving the crude solid in a suitable hot solvent or solvent mixture and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethyl acetate (B1210297) and hexanes. orgsyn.org After recrystallization, the purified crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. orgsyn.org

Purification Summary

| Technique | Solvent System | Outcome |

| Recrystallization | Ethyl Acetate/Hexanes | High purity crystalline solid |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has introduced more sophisticated and efficient methods for forming key bonds in molecules like this compound, often relying on metal catalysis.

Palladium catalysis is a powerful tool in organic synthesis, enabling a wide range of cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not the most common route, related palladium-catalyzed reactions are highly relevant. For example, palladium catalysts are used in cross-coupling reactions involving benzyl bromides. nih.gov Furthermore, palladium-catalyzed reactions are instrumental in synthesizing complex molecules that may use this compound as a building block. organic-chemistry.orgresearchgate.netmdpi.comnih.gov These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions with high efficiency.

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods. While direct copper-catalyzed synthesis of the target molecule is less documented, copper catalysis is prevalent in related transformations. For instance, copper catalysts can be employed in Ullmann condensation reactions, which are used to form diaryl ethers. This type of reaction could be conceptually applied to the synthesis of aryl-benzyl ethers.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYOEDGDQBDZFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352692 | |

| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-94-5 | |

| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Bromobenzaldehyde

Advanced Synthetic Approaches and Catalytic Methods

Aerobic Oxidation Methods for Aldehyde Synthesis

The synthesis of aldehydes through aerobic oxidation of alcohols is a cornerstone of industrial chemistry, offering a greener alternative to traditional methods that use stoichiometric, often toxic, oxidizing agents. In the context of producing benzaldehyde (B42025) derivatives like 2-(Benzyloxy)-5-bromobenzaldehyde, the selective oxidation of the corresponding benzyl (B1604629) alcohol is a key transformation.

Researchers have explored various catalytic systems to facilitate the aerobic oxidation of benzyl alcohol to benzaldehyde. Carbon nanotubes (CNTs) have been identified as effective metal-free catalysts for this selective oxidation, using molecular oxygen as the terminal oxidant without needing any promoter. daneshyari.com The efficiency of this process is significantly influenced by the reaction solvent and the surface chemistry of the CNTs. daneshyari.com Notably, surface carboxylic groups on the CNTs can be detrimental to their catalytic activity. daneshyari.com The proposed mechanism suggests that electron transfer within the graphene skeletons of the nanotubes plays a crucial role. daneshyari.com Furthermore, doping the CNTs with nitrogen has been shown to enhance their catalytic activity for the aerobic oxidation of benzyl alcohol, thereby improving electron transfer. daneshyari.com

Another avenue of research involves the use of metal and bimetallic catalysts. Density functional theory (DFT) calculations have been employed to study the reaction mechanism of benzyl alcohol oxidation to benzaldehyde catalyzed by gold (Au) and gold-palladium (Au-Pd) clusters. mdpi.com These studies indicate that the reaction is initiated by the activation of molecular oxygen on a low-coordinated gold atom, forming a peroxide-like species that facilitates hydrogen abstraction from the alcohol's hydroxyl group. mdpi.com The presence of palladium in Au-Pd clusters can significantly lower the energy barriers for the reaction compared to pure gold clusters. mdpi.com Additionally, metal nitrates, such as ferric nitrate, have demonstrated high efficiency in oxidizing benzyl alcohol to benzaldehyde under mild conditions, achieving high conversion and selectivity. frontiersin.org

The selective oxidation of benzyl alcohol to benzaldehyde is also influenced by the reaction conditions. For instance, the presence of benzyl alcohol can inhibit the autoxidation of benzaldehyde to benzoic acid. researchgate.net This is a critical consideration for achieving high yields of the desired aldehyde product. In membrane-packed bed reactors using an Au-Pd/TiO2 catalyst, optimizing conditions such as temperature, catalyst contact time, and benzyl alcohol dilution has led to high yields of benzaldehyde. slideshare.net

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly guiding the design of synthetic routes in the chemical industry to minimize environmental impact and enhance sustainability. innoget.com The synthesis of aldehydes, including this compound, is an area where green chemistry principles can be effectively applied.

A primary focus of green chemistry is the use of environmentally benign oxidants. innoget.com Traditional oxidation methods often rely on hazardous reagents. In contrast, modern approaches prioritize the use of molecular oxygen or even nitrogen dioxide as the oxidant, which can lead to waste-free processes. innoget.comnih.gov For example, the aerobic oxidation of benzylic alcohols using catalysts like polyoxometalates (POMs) with molecular oxygen as the oxygen donor represents a significant advancement in green synthesis. innoget.com These methods can produce aldehydes with high selectivity, avoiding over-oxidation to carboxylic acids. innoget.com

The choice of solvent is another critical aspect of green chemistry. Researchers are exploring solvent-free conditions or the use of environmentally friendly solvents. nih.gov For instance, the oxidation of benzylic alcohols can be carried out using gaseous nitrogen dioxide in the absence of a solvent, with the resulting reaction mixtures being converted to nitric acid, thus eliminating waste. nih.gov Furthermore, recent studies have demonstrated that the autoxidation of aldehydes to peracids or carboxylic acids can be achieved at room temperature using sunlight or LED light in safe solvents, representing a significant step forward in green chemical synthesis. sciencedaily.com

Mechanochemistry, which involves inducing reactions through mechanical energy, offers another green alternative by reducing or eliminating the need for solvents. mdpi.com This technique has been successfully applied to the allylation of aldehydes and ketones. mdpi.com

The development of new catalysts is central to advancing green synthetic procedures. innoget.com This includes the design of catalysts that can activate benign oxidants and enable selective transformations under mild conditions. innoget.com The use of solid superacids, metal salts, and ionic liquids as catalysts for acetalization and ketalization reactions also presents a greener alternative to traditional acid catalysts, although challenges related to catalyst cost, toxicity, and preparation complexity remain. guidechem.com

Precursor and Intermediate Chemistry

The synthesis of this compound relies on the availability and reactivity of various precursors and intermediates. Understanding the chemistry of these related compounds is crucial for developing efficient and regioselective synthetic strategies.

Synthesis of Related Bromobenzaldehyde Isomers

The synthesis of bromobenzaldehyde isomers, such as 5-benzyloxy-2-bromobenzaldehyde and 2-(benzyloxy)-4-bromobenzaldehyde, provides insight into the regiochemical challenges associated with the synthesis of the target molecule.

The synthesis of 5-benzyloxy-2-bromobenzaldehyde involves protecting the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde (B121625) with a benzyl group. biosynth.com This compound serves as a key intermediate in the synthesis of various pharmaceutical and fine chemicals, where the benzyloxy group acts as a protecting group and the bromine atom allows for further functionalization. myskinrecipes.com

The synthesis of other brominated benzaldehyde derivatives, such as 4-bromobenzaldehyde (B125591), has been achieved through various methods, including the oxidation of p-bromotoluene and the diazotization of p-aminobenzaldehyde followed by a Sandmeyer-type reaction. google.comguidechem.com

Preparation of Amino- and Hydroxy-Benzaldehyde Derivatives

Amino- and hydroxy-benzaldehyde derivatives are important precursors and related compounds in the synthesis of this compound and its analogs.

The synthesis of 2-amino-5-bromobenzaldehyde can be achieved from 2-amino-5-bromobenzoic acid by reduction to the corresponding alcohol, followed by oxidation. orgsyn.org The oxidation of 2-amino-5-bromobenzyl alcohol can be carried out using various methods, including those that employ air as the oxidant. orgsyn.org The preparation of other amino-benzaldehydes, such as p-aminobenzaldehyde, can be accomplished by the reduction of the corresponding nitro compound, for example, using sodium polysulfide. orgsyn.org The synthesis of 2-amino-3,5-dibromobenzaldehyde (B195418) has also been reported, starting from o-nitrobenzaldehyde. google.com

The preparation of hydroxy-benzaldehyde derivatives is also of significant interest. For instance, 3-bromo-2-hydroxybenzaldehyde (B158676) can be synthesized from 2-bromophenol. nih.gov The synthesis of 4-hydroxy-3-bromobenzaldehyde involves the bromination of 4-hydroxybenzaldehyde (B117250). prepchem.com The selective oxidation of p-cresol (B1678582) derivatives can yield various 4-hydroxybenzaldehyde derivatives. google.com The synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde (B115002) has been achieved through a multi-step process starting from salicylaldehyde (B1680747). patsnap.com The Reimer-Tiemann reaction provides a classical method for preparing hydroxybenzaldehydes, though it often results in a mixture of ortho and para isomers. googleapis.com

Formation of Acetal (B89532) Derivatives from this compound

Acetal formation is a common and important reaction for aldehydes, including this compound. This reaction serves to protect the aldehyde functional group during subsequent synthetic transformations. Acetals are formed by reacting an aldehyde with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org

The mechanism of acetal formation proceeds through a hemiacetal intermediate. libretexts.orgyoutube.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by an alcohol molecule. youtube.comyoutube.com This leads to the formation of a hemiacetal. libretexts.org Further reaction with a second equivalent of the alcohol, under acidic conditions, results in the elimination of a water molecule and the formation of the acetal. masterorganicchemistry.comlibretexts.org The entire process is reversible, and the acetal can be hydrolyzed back to the aldehyde using aqueous acid. masterorganicchemistry.com

To drive the equilibrium towards acetal formation, it is common to use an excess of the alcohol or to remove the water that is formed during the reaction, for instance, by using a Dean-Stark trap or molecular sieves. libretexts.org When a diol, such as ethylene (B1197577) glycol, is used as the alcohol, a cyclic acetal is formed. libretexts.orgyoutube.com

Reaction Chemistry and Transformative Applications of 2 Benzyloxy 5 Bromobenzaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group in 2-(benzyloxy)-5-bromobenzaldehyde is a primary site for a variety of chemical transformations, readily undergoing reactions with a range of nucleophiles. This reactivity is central to the synthesis of a diverse array of more complex molecules.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The condensation of the aldehyde with nitrogen-based nucleophiles is a fundamental and widely utilized transformation, leading to the formation of new carbon-nitrogen double bonds. These reactions are pivotal in the synthesis of various heterocyclic and acyclic compounds.

The reaction of this compound with thiosemicarbazide (B42300) derivatives yields the corresponding thiosemicarbazones. These compounds are of significant interest due to their coordination chemistry and potential biological activities. A general and effective method for this synthesis involves the condensation of the aldehyde with a substituted thiosemicarbazide.

For instance, the synthesis of meta-(4-bromobenzyloxy) benzaldehyde (B42025) thiosemicarbazone, a compound structurally similar to the thiosemicarbazone of this compound, is achieved by reacting meta-(4-bromobenzyloxy) benzaldehyde with thiosemicarbazide under basic conditions in a mixture of water and ethanol (B145695). sigmaaldrich.com This suggests a viable pathway for the synthesis of thiosemicarbazone derivatives from this compound. A typical procedure would involve refluxing equimolar amounts of this compound and the desired thiosemicarbazide in a suitable solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of acid. researchgate.net

A specific example is the formation of this compound N-(4-fluorophenyl)thiosemicarbazone, which is commercially available, indicating its successful synthesis and isolation.

Table 1: Synthesis of Thiosemicarbazone Derivatives

| Aldehyde | Thiosemicarbazide | Product | Reaction Conditions | Reference |

| 2-Bromobenzaldehyde | Substituted thiosemicarbazide | Bromobenzal thiosemicarbazones | Methanol, reflux, 30 min | researchgate.net |

| meta-(4-Bromobenzyloxy) benzaldehyde | Thiosemicarbazide | meta-(4-Bromobenzyloxy) benzaldehyde thiosemicarbazone | Water/Ethanol, basic conditions | sigmaaldrich.com |

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and are also investigated for their biological properties. The synthesis is typically a straightforward condensation reaction.

A relevant example is the synthesis of a Schiff base from 5-bromo-2-hydroxybenzaldehyde and aniline (B41778). chemicalbook.com In this procedure, equimolar amounts of the aldehyde and aniline are refluxed in super dry ethanol for approximately three hours. The product precipitates upon cooling and can be purified by recrystallization from ethanol. chemicalbook.com This method can be directly adapted for the reaction of this compound with various anilines to produce a range of N-substituted imines. The use of a dehydrating agent or azeotropic removal of water can often improve the yield of the reaction.

Table 2: Synthesis of Imine/Schiff Base Compounds

| Aldehyde | Amine | Product | Reaction Conditions | Reference |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Schiff base of 5-bromo-2-hydroxybenzaldehyde and aniline | Super dry ethanol, reflux, 3 hr | chemicalbook.com |

| Benzaldehyde | Aniline | N-Benzylideneaniline | Kinnow peel powder (catalyst), room temperature, 3 min | nih.gov |

The reaction of this compound with hydrazine (B178648) or its derivatives results in the formation of hydrazones. These compounds serve as important precursors in the synthesis of various nitrogen-containing heterocycles and are also used in the Wolff-Kishner reduction to deoxygenate the aldehyde.

A general procedure for hydrazone formation involves the reaction of an aldehyde with hydrazine hydrate (B1144303) in a suitable solvent, often with acid catalysis. For example, the reaction of N-benzyl-5-bromoindoline-2,3-dione with thiosemicarbazide (a hydrazine derivative) is carried out in refluxing ethanol with a catalytic amount of acetic acid for 5 hours. nih.gov A similar approach can be employed for the reaction of this compound with hydrazine hydrate or substituted hydrazines. The reaction mixture is typically heated to drive the condensation and formation of the C=N bond of the hydrazone.

Table 3: Synthesis of Hydrazone Derivatives

| Carbonyl Compound | Hydrazine Derivative | Product | Reaction Conditions | Reference |

| N-Benzyl-5-bromoindoline-2,3-dione | Thiosemicarbazide | 2-(1-Benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide | Ethanol, cat. Acetic Acid, reflux, 5 hr | nih.gov |

| p-Methyl-benzoyl chloride | Hydrazine monohydrate | p-Methyl-benzohydrazide | NaOH, -10°C | mdpi.com |

Reactions Involving the Aromatic Ring and Bromine Substituent

The bromine atom on the aromatic ring of this compound provides a reactive handle for carbon-carbon bond formation through various cross-coupling reactions, significantly expanding the synthetic utility of this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The bromine atom in this compound makes it an excellent substrate for such reactions.

This transformation allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the benzaldehyde ring. A typical Suzuki-Miyaura reaction involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst, such as Pd(OAc)₂, and a ligand like JohnPhos, with a base such as potassium carbonate in a solvent like DMF. nih.gov Microwave heating can be employed to accelerate the reaction. nih.gov

For example, the Suzuki-Miyaura coupling of 4-bromobenzaldehyde (B125591) with phenylboronic acid has been shown to proceed efficiently at room temperature in an ethanol/water mixture using a polymer-supported palladium catalyst. researchgate.net The reaction conditions can be tuned based on the specific boronic acid and desired product, with various palladium catalysts and bases being effective. mdpi.comnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.net

Table 4: Suzuki-Miyaura Cross-Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Reference |

| Benzoate derivative of a benzylic bromide | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Coupled product (75% yield) | nih.gov |

| 4-Bromobenzaldehyde | Phenylboronic acid | Polymer-supported Pd catalyst | - | H₂O/EtOH | Biphenyl-4-carbaldehyde | researchgate.net |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂dba₃ | K₂CO₃ | Toluene | 4-Phenylbenzophenone | mdpi.com |

Derivatization at the Bromine Position

The bromine atom on the aromatic ring of this compound is a key functional group that allows for a wide array of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, converting the simple bromobenzaldehyde into more complex and valuable molecular architectures.

Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. Each of these methods allows for the introduction of different substituents at the position of the bromine atom, showcasing the compound's versatility.

Suzuki-Miyaura Coupling: This reaction introduces new aryl or vinyl groups by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. For instance, the coupling of the closely related 5-bromosalicylaldehyde (B98134) with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst. researchgate.net This method is widely used to synthesize biaryl compounds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org It is a powerful tool for synthesizing aryl alkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net The reaction is typically catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, with the aryl group adding across the double bond. arkat-usa.org This reaction has been demonstrated on related substrates like 2-acetyl-5-bromobenzofuran, highlighting its applicability to bromo-substituted aromatic systems. arkat-usa.orgresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org It represents a key method for synthesizing aryl amines from this compound.

The following table summarizes these key derivatization reactions at the bromine position.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(OAc)₂), Base | Biaryl or Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Heck Reaction | Alkene | Pd Catalyst, Base | Substituted Alkene |

| Stille Coupling | Organostannane | Pd Catalyst | Biaryl, Aryl-alkene, etc. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd Catalyst, Base | Aryl Amine |

Role in Multi-Component Reactions (MCRs) and Cascade Sequences

This compound is an excellent substrate for multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single operation to form a complex product. rsc.orgfrontiersin.org The aldehyde functional group is central to its participation in renowned MCRs like the Ugi and Passerini reactions.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Research on salicylaldehyde (B1680747) derivatives has shown that having the hydroxyl group protected, as is the case with the benzyloxy group in the target compound, is crucial for the success of the three-component reaction. nih.gov This prevents the aldehyde from acting as the acid component itself and ensures the desired product formation. nih.gov

The Ugi reaction is even more powerful, combining four components: an aldehyde, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgnih.govslideshare.net These products are recognized as peptide mimetics and are of significant interest in medicinal chemistry. nih.govscielo.brnih.gov

Furthermore, the presence of both an aldehyde and a bromo-substituent on the same molecule opens the door for elegant cascade sequences . A prime example involves an initial MCR followed by an intramolecular cross-coupling reaction. For instance, a Ugi reaction could be performed on this compound, and the resulting product could then undergo an intramolecular palladium-catalyzed cyclization, such as a Buchwald-Hartwig amination, to construct complex heterocyclic scaffolds in a highly efficient manner. nih.gov This strategy, which combines multiple bond-forming events in a single sequence, is a hallmark of modern synthetic efficiency.

| Reaction Type | Components | Key Features | Resulting Structure |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Three-component, atom-economical | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Four-component, creates peptide-like structures | Bis-Amide (Peptidomimetic) |

| Cascade Sequence | Ugi reaction followed by intramolecular cyclization | Combines MCR with cross-coupling | Complex Heterocycles |

Stereoselective Transformations and Chiral Synthesis

While this compound is an achiral molecule, its aldehyde group provides a handle for introducing chirality and synthesizing enantiomerically pure compounds. This is typically achieved through stereoselective transformations where the approach of a nucleophile to the aldehyde's carbonyl carbon is controlled, leading to the preferential formation of one stereoisomer over another.

A powerful and widely used strategy involves the use of a chiral auxiliary . wikipedia.org This involves temporarily attaching a chiral molecule to the reactant to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of inducing asymmetry.

For example, the aldehyde can be reacted with a chiral amino alcohol to form a chiral oxazolidine (B1195125) or with a chiral amide to form an imine. More commonly, the aldehyde can be subjected to nucleophilic addition reactions in the presence of a chiral catalyst or using reagents modified with chiral ligands. A well-established method is the use of chiral oxazolidinones, as developed by Evans, which can be used to direct aldol (B89426) reactions. wikipedia.org In a similar vein, pseudoephedrine can be used as a chiral auxiliary to control the alkylation of enolates derived from carbonyl compounds. wikipedia.org

The general approach for chiral synthesis starting from this compound would involve:

Nucleophilic Addition: A stereoselective addition of a carbon or hydrogen nucleophile to the aldehyde carbonyl group. This can be achieved using a chiral reagent or a chiral catalyst (e.g., asymmetric reduction to form a chiral alcohol or Grignard addition in the presence of a chiral ligand).

Use of Chiral Auxiliaries: The aldehyde is first converted into a chiral derivative (e.g., a chiral imine or acetal). Subsequent reactions are then directed by the stereochemistry of the auxiliary. wikipedia.orgusm.edu

Stereoselective MCRs: As mentioned, MCRs like the Passerini reaction can be rendered stereoselective by using chiral components (e.g., a chiral acid or amine) or a chiral catalyst, directly producing complex chiral molecules. organic-chemistry.org

These methods allow for the creation of specific stereocenters, transforming the achiral this compound into valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

| Strategy | Method | Description |

| Asymmetric Catalysis | Asymmetric Reduction or Addition | A chiral catalyst (e.g., a metal complex with a chiral ligand) controls the facial selectivity of nucleophilic attack on the aldehyde. |

| Chiral Auxiliary | Evans Oxazolidinone or Pseudoephedrine Amide | The achiral starting material is temporarily converted to a chiral intermediate, which then undergoes diastereoselective reactions. |

| Substrate Control | Stereoselective Multi-Component Reactions | One of the components in an Ugi or Passerini reaction is chiral, thereby directing the stereochemical outcome of the entire transformation. |

Derivatives and Analogues of 2 Benzyloxy 5 Bromobenzaldehyde

Structural Modifications at the Benzyloxy Group

The benzyloxy group, while often employed as a protecting group for the phenolic hydroxyl, can also be the site of further chemical modification or cleavage.

The synthesis of derivatives with substituted benzyloxy groups can be achieved through the O-benzylation of the corresponding hydroxybenzaldehydes with various substituted benzyl (B1604629) halides. For instance, the reaction of 2-hydroxy-5-bromobenzaldehyde with different iodobenzyl bromides in the presence of a base like potassium carbonate can yield a series of (iodobenzyl)oxy-bromobenzaldehydes. researchgate.net This approach allows for the introduction of additional functional groups on the benzyl ring, expanding the structural diversity of the resulting molecules. The benzyloxy-benzyl moiety is a recognized building block in medicinal chemistry, highlighting the importance of these derivatives. researchgate.net

| Starting Material | Reagent | Product |

| 2-Hydroxy-5-bromobenzaldehyde | Substituted Benzyl Halide | Substituted 2-(Benzyloxy)-5-bromobenzaldehyde |

| 2-Hydroxybenzaldehydes | Iodobenzylbromides | (Iodobenzyl)oxybenzaldehydes researchgate.net |

This table illustrates the general synthetic route to substituted benzyloxy derivatives.

The removal of the benzyl group to unveil the free hydroxyl group is a common and crucial step in many synthetic sequences. This deprotection can be accomplished through several methods. Catalytic hydrogenolysis, using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is a widely used technique that cleaves the benzyl ether to yield the corresponding alcohol and toluene. youtube.comorganic-chemistry.org This method is generally high-yielding and produces clean products. youtube.com

| Deprotection Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean reaction youtube.com |

| Oxidative Cleavage | DDQ | Mild, compatible with many functional groups organic-chemistry.orgresearchgate.netnih.gov |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Selective, mild conditions organic-chemistry.org |

| Photoredox Catalysis | Visible light, photocatalyst | Orthogonal, mild researchgate.net |

This table summarizes common methods for benzyl ether deprotection.

The product of this deprotection, 5-bromo-2-hydroxybenzaldehyde, is itself a significant compound, also known as 5-bromosalicylaldehyde (B98134). nih.gov It serves as a precursor for the synthesis of Schiff bases and other biologically active molecules. nih.gov

Transformations of the Aldehyde Functionality

The aldehyde group is a cornerstone of reactivity in this compound, enabling its conversion into a variety of other functional groups and its participation in carbon-carbon bond-forming reactions.

The aldehyde group can be readily oxidized to a carboxylic acid. A common method involves treating the aldehyde with a suitable oxidizing agent. For example, oxidation of this compound can yield 2-(benzyloxy)-5-bromobenzoic acid. chemicalbook.comuni.lu This transformation is a key step in the synthesis of various compounds, as the resulting carboxylic acid can be further derivatized into esters, amides, and other acid derivatives. One documented procedure involves the use of sodium hydroxide (B78521) in a methanol-water mixture, followed by acidification to yield the carboxylic acid in high yield. chemicalbook.com

| Starting Material | Product | Reagents | Yield |

| This compound | 2-(Benzyloxy)-5-bromobenzoic acid | NaOH, Methanol (B129727)/Water, then HCl chemicalbook.com | 97% chemicalbook.com |

This table shows a specific example of the oxidation of this compound.

Conversely, the aldehyde can be reduced to a primary alcohol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound produces (2-(benzyloxy)-5-bromophenyl)methanol. nih.gov This alcohol derivative can then be used in subsequent synthetic steps, for example, as a building block for more complex structures.

| Starting Material | Product |

| This compound | (2-(Benzyloxy)-5-bromophenyl)methanol nih.gov |

This table indicates the product of the reduction of the aldehyde functionality.

One of the most significant reactions of aromatic aldehydes is the Claisen-Schmidt condensation, which is used to synthesize chalcones. wikipedia.orggordon.edu This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. jetir.orgnih.gov this compound can react with various acetophenones in the presence of a base like sodium hydroxide or potassium hydroxide to form chalcone (B49325) derivatives. jetir.orgnih.gov These chalcones, which are α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and isoflavonoids and are known to possess a wide range of biological activities. jetir.orgnih.gov

The general reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone system. gordon.edu The reaction can be carried out under various conditions, including solvent-free methods, which can be more environmentally friendly. jetir.org The resulting chalcones can be further cyclized to produce flavonoids and other heterocyclic compounds. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | Acetophenone Derivative | Claisen-Schmidt Condensation wikipedia.org | Chalcone Derivative jetir.orgnih.gov |

This table outlines the formation of chalcones via the Claisen-Schmidt condensation.

Halogen Substituent Variations and Their Synthetic Implications (e.g., 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde)

The introduction of different halogen substituents onto the benzyloxy moiety of the this compound scaffold significantly influences the electronic properties and reactivity of the molecule. These changes have direct implications for subsequent synthetic transformations. For instance, analogues such as 2-(4-chlorobenzyloxy)-5-bromobenzaldehyde and its bromo- and fluoro-counterparts are key intermediates in the synthesis of more complex molecules. nih.govorientjchem.org

The electronic effect of the halogen substituent is a critical consideration for further reactions. Electron-withdrawing groups, such as halogens, can alter the reactivity of the aldehyde group and the aromatic rings. For example, in multi-component reactions to form heterocyclic systems like pyrimido[4,5-b]quinolines, the substituent on the benzyloxy ring can impact the reaction rate and product yield. nih.gov A study involving the reaction of various substituted benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil (B104193) demonstrated the feasibility of incorporating these halogenated scaffolds into complex heterocyclic structures. nih.gov

Table 1: Examples of Halogen-Substituted Analogues and Their Precursors

| Analogue Name | Precursor 1 | Precursor 2 |

| 2-(4-Chlorobenzyloxy)-5-bromobenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | 1-(Bromomethyl)-4-chlorobenzene |

| 2-(4-Fluorobenzyloxy)-5-bromobenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | 1-(Bromomethyl)-4-fluorobenzene |

| 2-(4-Bromobenzyloxy)-5-bromobenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde | 1-Bromo-4-(bromomethyl)benzene |

These halogenated analogues serve as building blocks, where the halogen can be retained in the final product or used as a handle for further functionalization, such as in cross-coupling reactions.

Synthesis of Complex Polycyclic Systems Incorporating the this compound Scaffold

The aldehyde functional group and the bromine atom on the this compound structure provide two reactive sites for the construction of fused ring systems. This has enabled its use as a key starting material for a variety of complex polycyclic and heterocyclic molecules.

Quinoline (B57606) Derivatives: The synthesis of quinoline rings often involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. While this compound does not possess the required o-amino group directly, it can be chemically modified to an appropriate precursor. More direct methods, such as the Friedländer synthesis, can be adapted. nih.govjptcp.com A modified Friedländer approach could involve the reaction of a derivative, 2-amino-5-bromobenzaldehyde, with a β-diketone. orgsyn.org Alternatively, multi-component reactions catalyzed by transition metals or acids offer a pathway to highly substituted quinolines. nih.gov For example, a three-component reaction of an aldehyde, an amine, and an alkyne or a 1,3-dicarbonyl compound can be employed to construct the quinoline core. nih.gov The this compound scaffold can be utilized in such reactions to yield quinolines bearing the benzyloxy and bromo substituents. nih.govbeilstein-journals.org

Isoquinoline (B145761) Derivatives: The synthesis of isoquinolines from this compound typically requires building the second nitrogen-containing ring. This can be achieved through strategies like the Pomeranz-Fritsch or Bischler-Napieralski reactions, which involve the cyclization of a suitable precursor derived from the starting aldehyde. A more contemporary approach involves the palladium-catalyzed coupling of the aldehyde (or a derivative) with terminal acetylenes, followed by a copper-catalyzed cyclization with an ammonia (B1221849) source to furnish the isoquinoline ring. organic-chemistry.org Another method is the cyclization of 2-alkynylbenzaldoximes, which can be prepared from the parent aldehyde. thieme-connect.deresearchgate.net These reactions lead to the formation of isoquinolines with the benzyloxy group at the C-8 position and the bromine at the C-5 position, which are valuable intermediates for further elaboration. nih.gov

The aldehyde group of this compound can be converted into an oxirane (epoxide) ring, a highly useful three-membered heterocycle that acts as a synthetic intermediate. A common method for this transformation is the Corey-Chaykovsky reaction, which involves treating the aldehyde with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide.

This reaction would yield 2-(5-bromo-2-(benzyloxy)phenyl)oxirane . The resulting epoxide is a versatile intermediate. The strained oxirane ring is susceptible to ring-opening reactions by a wide range of nucleophiles (e.g., amines, thiols, alcohols, organometallics). This allows for the introduction of diverse functional groups at the benzylic position, providing a pathway to a variety of more complex molecules, including amino alcohols and diols.

Table 2: Synthesis and Reactivity of the Oxirane Derivative

| Reaction | Starting Material | Reagent(s) | Product |

| Epoxidation | This compound | Dimethylsulfoxonium methylide | 2-(5-Bromo-2-(benzyloxy)phenyl)oxirane |

| Ring-Opening | 2-(5-Bromo-2-(benzyloxy)phenyl)oxirane | Nucleophile (e.g., R-NH₂) | 1-(5-Bromo-2-(benzyloxy)phenyl)-2-(alkylamino)ethanol |

The benzyloxy group remains intact during this sequence, providing a scaffold for building molecules with potential applications in medicinal chemistry and materials science.

The this compound framework can be incorporated into complex spirocyclic systems and other heterocycles through various synthetic strategies.

Spiro Compounds: Spiro compounds feature two rings connected by a single common atom. The synthesis of such structures often involves intramolecular cyclization reactions or multi-component reactions where the aldehyde participates in the formation of the spirocyclic core. For example, a Knoevenagel condensation of this compound with an active methylene (B1212753) compound, such as an imidazolone, could yield a benzylidene intermediate. researchgate.net This intermediate, upon treatment with a Lewis acid like titanium tetrachloride, could undergo an intramolecular nih.govorganic-chemistry.org-hydride shift followed by cyclization to form a spiro[imidazole-thiochroman]one derivative, although the specific bromo-substituent would influence the reaction's feasibility. researchgate.net Another approach involves the reaction of diazoamides with O-propargylated benzaldehydes in a copper-catalyzed tandem reaction to form spiro-indolofurobenzopyrans. rsc.org

Other Heterocycles: The aldehyde is a key synthon for a multitude of other heterocyclic systems. researchgate.netfrontiersin.org

1,3-Oxazines: One-pot, four-component reactions involving an aldehyde, a carboxylic acid, ammonia, and a phenol (B47542) (like resorcinol) can produce complex 1,3-oxazine derivatives. oiccpress.com

Pyrano[3,2-c]quinolines: The reaction of this compound with 4-hydroxy-1-methyl-2(1H)-quinolone could lead to the formation of pyrano[3,2-c]quinoline systems.

N-Benzylic Heterocycles: While not a direct cyclization, the aldehyde can be reduced to the corresponding alcohol, converted to a halide, and then used in cross-coupling reactions to attach the 5-bromo-2-(benzyloxy)benzyl group to various nitrogen heterocycles. nih.gov

The versatility of the aldehyde group, combined with the presence of the bromo- and benzyloxy-substituents, makes this compound a valuable starting point for diversity-oriented synthesis of complex molecules. frontiersin.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 2-(Benzyloxy)-5-bromobenzaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons on both benzene (B151609) rings, and the benzylic methylene (B1212753) protons.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.

Aromatic Protons (C₆H₃Br and C₆H₅): The three protons on the substituted benzaldehyde (B42025) ring will show a complex splitting pattern due to their different chemical environments and spin-spin coupling. The proton at C6 (ortho to the aldehyde) is expected to be a doublet, the proton at C4 (meta to the aldehyde) a doublet of doublets, and the proton at C3 (ortho to the bromine) a doublet. These signals would likely appear in the range of δ 7.0-8.0 ppm. The five protons of the benzyl (B1604629) group's phenyl ring are expected to resonate as a multiplet, also in the δ 7.2-7.5 ppm region.

Benzylic Protons (-OCH₂-): The two methylene protons of the benzyloxy group are chemically equivalent and are expected to appear as a sharp singlet around δ 5.0-5.3 ppm.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic Hs (C₆H₃Br) | 7.0 - 8.0 | Multiplet |

| Aromatic Hs (C₆H₅) | 7.2 - 7.5 | Multiplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at a chemical shift of approximately δ 190-195 ppm.

Aromatic Carbons: The twelve aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon bearing the benzyloxy group (C2) and the carbon bearing the bromine atom (C5) will have distinct chemical shifts influenced by the electronegativity and substitution effects of these groups. The carbon attached to the aldehyde group (C1) will also be in this region but further downfield.

Benzylic Carbon (-OCH₂-): The methylene carbon of the benzyloxy group is expected to have a signal around δ 70-75 ppm.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| Aromatic Cs | 110 - 160 |

Advanced NMR Techniques for Stereochemical Assignment

Due to the absence of any stereocenters in this compound, advanced NMR techniques for stereochemical assignment, such as NOESY or ROESY, are not applicable for determining its stereochemistry. However, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals by revealing their respective correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functionalities.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group. docbrown.info

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretching of the aldehyde proton. docbrown.info

C-O Stretch (Ether): A distinct stretching vibration for the aryl-alkyl ether linkage (C-O-C) is expected to appear in the range of 1230-1270 cm⁻¹.

Aromatic C=C Stretch: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene rings. docbrown.info

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will give rise to absorptions in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.

C-Br Stretch: A weak absorption corresponding to the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | 1680 - 1700 | Strong |

| C-H (Aldehyde) | 2720, 2820 | Weak |

| C-O (Ether) | 1230 - 1270 | Medium-Strong |

| C=C (Aromatic) | 1450 - 1600 | Variable |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₁BrO₂), the nominal molecular weight is approximately 290/292 g/mol , with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The expected HRMS m/z value for the [M+H]⁺ ion would be approximately 291.0015 and 293.0000.

Expected Fragmentation Pattern: A common fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) with an m/z of 91. Another significant fragment would correspond to the loss of the benzyl group, resulting in the 5-bromo-2-hydroxybenzaldehyde cation. Further fragmentation of the benzaldehyde ring would also be observed.

X-ray Crystallography and Solid-State Analysis

As of the latest available data, there are no published X-ray crystal structures for this compound. A crystal structure would provide definitive proof of its molecular conformation and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. For the related compound, 2-(benzyloxy)benzaldehyde, a crystal structure has been reported (CCDC Number: 641522), which could offer some insight into the likely packing and conformational preferences of the benzyloxy moiety. nih.gov Obtaining single crystals of sufficient quality would be a prerequisite for such an analysis.

Crystal Packing and Intermolecular Interactions

A notable feature in the crystal structure is the formation of a dimeric R22(14) synthon. This is established through C-H···O hydrogen bonding, where the benzyloxy carbon atom (C2) in one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom (O1) of an adjacent molecule. These synthons propagate along the nih.gov direction, creating 2D parallel columns that extend along the plane. rsc.org

The crystal packing is further stabilized by C-H···π and π-π stacking interactions. Specifically, C14–H14···π(arene) hydrogen bonding and π(lone pair)–π(lone pair) stacking interactions contribute to the packing arrangement. rsc.org A detailed analysis using Hirshfeld surfaces reveals the relative contributions of these different interactions. rsc.org

The stabilization energies of molecular pairs within the crystal structure have been calculated to quantify the strength of these interactions. For instance, a molecular pair stabilized by C-H···O hydrogen bonding (involving O1 and H15) and a bifurcated C-H···Br halogen bond (with Br1 interacting with H2B and H26) exhibits an interaction energy of -17.9 kJ mol−1. rsc.org Another significant interaction is the π-π stacking between the benzyl rings of adjacent molecules. rsc.org

The interplay of these varied weak interactions, such as C-H···O hydrogen bonds, C-H···π, and π-π stacking, is fundamental to the formation of the multi-dimensional supramolecular network observed in the crystal structure of this compound. rsc.org

Table 1: Key Intermolecular Interaction Distances for this compound rsc.org

| Interaction Type | Donor-Acceptor | Distance (Å) |

| C-H···π(arene) | C14–H14···π | 2.768 |

| π-π stacking | - | 3.352 |

| π(lone pair)–π(lone pair) stacking | - | 3.214 |

Conformational Analysis in the Solid State

The crystal structure analysis reveals that the molecule adopts a specific conformation to maximize favorable intermolecular contacts. The formation of the R22(14) dimeric synthon through C-H···O hydrogen bonds imposes significant conformational constraints, influencing the orientation of the benzaldehyde and benzyloxy groups relative to each other. rsc.org The arrangement of molecules into parallel columns and the presence of π-stacking interactions further define the conformational landscape in the solid state. rsc.org

Hirshfeld surface analysis provides a visual representation of the intermolecular contacts and highlights the regions of the molecule involved in these interactions, which are directly related to its solid-state conformation. rsc.org The distribution of red spots on the dnorm mapped Hirshfeld surface indicates close contacts, primarily associated with the hydrogen bonding and stacking interactions that dictate the molecular conformation within the crystal. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. For 2-(Benzyloxy)-5-bromobenzaldehyde, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govconicet.gov.ar

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. conicet.gov.ar This process minimizes the forces on each atom, resulting in a stable conformation. The analysis of the optimized structure of this compound reveals critical bond lengths, bond angles, and dihedral angles that define its spatial arrangement.

Table 1: Selected Optimized Geometrical Parameters for a Benzaldehyde (B42025) Derivative Core Structure This table presents representative data calculated for a similar benzaldehyde structure to illustrate typical geometric parameters, as specific experimental data for this compound is not available.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-Br | 1.898 |

| C=O | 1.215 | |

| C-O (ether) | 1.360 | |

| C-C (aromatic) | 1.385 - 1.410 | |

| **Bond Angles (°) ** | C-C-O (ether) | 124.5 |

| C-C=O | 123.8 | |

| O=C-H | 121.0 | |

| Dihedral Angle (°) | C-C-C-O (ether) | 179.8 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. taylorandfrancis.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.netmdpi.com

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S). conicet.gov.arresearchgate.net These descriptors help quantify the molecule's reactivity and its tendency to participate in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich benzyloxy group and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde moiety.

Table 2: Calculated Frontier Molecular Orbital Properties This table shows representative theoretical values for global reactivity descriptors based on FMO analysis of similar aromatic aldehydes.

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | -6.58 |

| LUMO Energy | ELUMO | -1.57 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.01 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.58 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.57 |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | 4.075 |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | 2.505 |

| Chemical Softness (S) | S = 1 / (2η) | 0.199 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 3.31 |

Natural Bond Orbital (NBO) Analysis

For this compound, significant interactions are expected, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into the antibonding orbitals of the aromatic ring (e.g., LP(O) → π(C-C) and LP(Br) → σ(C-C)).

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis This table presents illustrative E(2) values for significant donor-acceptor interactions in a related molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π(C1-C6) | π(C2-C3) | 21.5 |

| π(C2-C3) | π(C4-C5) | 19.8 |

| LP (Oether) | π(C1-C6) | 25.3 |

| LP (Ocarbonyl) | π(C-Haldehyde) | 18.9 |

| LP (Br) | σ*(C4-C5) | 5.2 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular behavior, which is essential for understanding conformational changes and interactions with other molecules, such as solvents or biological receptors. oncodesign-services.com For a molecule like this compound, MD simulations could be employed to explore its conformational landscape, revealing the flexibility of the benzyloxy group relative to the benzaldehyde ring. In the context of drug discovery, MD simulations are used to investigate the stability of a ligand-protein complex, providing insights into binding modes and affinities that are crucial for structure-activity relationship studies. nih.govoncodesign-services.com

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a modern computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

The information from the Hirshfeld surface is summarized in a 2D fingerprint plot, which plots the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ). crystalexplorer.netnih.gov Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, and the relative area covered by these patterns indicates the prevalence of each interaction. For this compound, key interactions would include H···H, C···H/H···C, O···H/H···O, and Br···H contacts, which are crucial for the stability of the crystal packing. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface This table shows representative contributions of various intermolecular contacts for a similar brominated aromatic compound, illustrating the expected interaction profile.

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 18.2 |

| O···H / H···O | 15.8 |

| Br···H / H···Br | 12.1 |

| Br···Br | 2.5 |

| Others | 5.9 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. longdom.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. kashanu.ac.ir These models use mathematical equations to correlate descriptors of a molecule's structure with its observed biological activity.

For this compound, a computational SAR study would begin by calculating a range of molecular descriptors using methods like DFT. These descriptors could include electronic properties (HOMO/LUMO energies, dipole moment), steric parameters, and topological indices. nih.gov These descriptors for a series of related compounds would then be used to build a QSAR model that can predict the biological activity of new, unsynthesized molecules. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. oncodesign-services.comnih.gov

Molecular Docking Studies and Receptor Interactions

As of the latest available scientific literature, specific molecular docking studies and detailed analyses of receptor interactions for the compound this compound are not documented. Computational chemistry and theoretical investigations focusing explicitly on the binding modes, affinity, and interactions of this particular molecule with biological receptors have not been published in the reviewed resources.

Consequently, data tables detailing binding energies, inhibition constants (Ki), or specific amino acid interactions for this compound are not available. The scientific community has yet to report on the in-silico evaluation of this compound's potential as a ligand for any specific protein targets.

Applications and Emerging Research Directions

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 2-(Benzyloxy)-5-bromobenzaldehyde is a key starting material for the synthesis of novel compounds with a wide spectrum of biological activities. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the bromo- and benzyloxy-moieties influence the electronic properties, lipophilicity, and steric profile of the resulting molecules, which can be crucial for biological target interaction.

The primary application of this compound in medicinal chemistry is its role as a versatile precursor. Its aldehyde functionality allows for the straightforward synthesis of Schiff bases, hydrazones, chalcones, and other intermediates that are subsequently used to construct more elaborate heterocyclic systems. For example, it is a documented precursor for the synthesis of this compound n-ethylthiosemicarbazone. uni.lu

The underlying scaffold, 5-bromosalicylaldehyde (B98134) (the parent compound without the benzyl (B1604629) protecting group), is itself a well-established starting point for a variety of bioactive molecules, including coumarins, thiadiazoles, and thiazoles, which have demonstrated antimicrobial properties. researchgate.net This highlights the inherent potential of the 5-bromo-2-hydroxybenzaldehyde framework, which this compound makes accessible for syntheses requiring protection of the hydroxyl group.

Currently, there is no specific information in the scientific literature detailing the use of this compound as a direct precursor for the development of C-C motif chemokine receptor 5 (CCR5) antagonists or protein phosphatase inhibitors. Research in these areas typically involves other classes of chemical scaffolds. wikipedia.orgnih.govmerckmillipore.comnih.gov CCR5 antagonists, for instance, are crucial as entry inhibitors in HIV therapy and are developed from a range of small molecules that block the viral entry pathway. wikipedia.orgnih.gov Similarly, protein phosphatase inhibitors are diverse in structure and are designed to target the conserved catalytic sites of phosphatases involved in cellular signaling. merckmillipore.comnih.govnih.gov

While direct studies on the anticancer activity of this compound are limited, extensive research on its close structural analogs demonstrates the significant potential of this chemical class in oncology. A key study investigated a series of benzyloxybenzaldehyde derivatives for their activity against the human leukemia (HL-60) cell line. nih.gov

The findings revealed that compounds with substitutions at the 5-position of the benzaldehyde (B42025) ring were particularly effective. Notably, the chloro-analog, 2-(Benzyloxy)-5-chlorobenzaldehyde , exhibited significant anticancer activity. nih.gov Another potent compound from the series was 2-(Benzyloxy)-5-methoxybenzaldehyde . researchgate.net These compounds were found to induce apoptosis (programmed cell death) and arrest the cell cycle at the G2/M phase, preventing the cancer cells from dividing and proliferating. nih.gov Further mechanistic investigation showed that the cell-killing effect was mediated through the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov

The activity of these analogs suggests that the 2-benzyloxy-5-substituted benzaldehyde scaffold is a promising framework for designing new anticancer agents. The bromo-substituent in this compound is of particular interest, as bromine is a common feature in other classes of potent anticancer agents, such as certain indolin-2-one derivatives that have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. mdpi.com

| Compound | Cell Line | Observed Effect | Mechanism of Action |

|---|---|---|---|

| 2-(Benzyloxy)-5-chlorobenzaldehyde | HL-60 (Human Leukemia) | Significant anticancer activity at 1-10 µM. nih.gov | Induction of apoptosis, G2/M phase cell cycle arrest, loss of mitochondrial membrane potential. nih.gov |

| 2-(Benzyloxy)-5-methoxybenzaldehyde | HL-60 (Human Leukemia) | Exhibited potential anti-carcinogenic activity. researchgate.net | Induction of apoptosis, G2/M phase cell cycle arrest. nih.gov |

The utility of this compound as a precursor for antimicrobial agents can be inferred from studies on its parent compound and related structures. Research has shown that 5-Bromosalicylaldehyde can be used to synthesize a variety of novel heterocyclic compounds, including pyridines and thiazoles, which are then evaluated for their antimicrobial activity. researchgate.net

Furthermore, chalcones derived from isomers like 3-benzyloxy-4-methoxybenzaldehyde have been synthesized and tested against various bacterial species. orientjchem.org Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial effects, which are attributed to their α,β-unsaturated ketone system. orientjchem.org The synthesis of these chalcones involves the reaction of a substituted benzaldehyde with an acetophenone, a reaction for which this compound is a suitable starting material. Benzaldehyde itself is known to possess antimicrobial properties. researchgate.net These examples collectively suggest a strong potential for developing novel antimicrobial drugs from this compound.

Research into the derivatives of closely related benzyloxybenzaldehydes has identified specific biological pathways that can be targeted for therapeutic effect, particularly in cancer. As detailed in the anticancer section (7.1.3), derivatives such as 2-(Benzyloxy)-5-chlorobenzaldehyde have been shown to specifically interfere with the cell cycle machinery, causing an arrest at the G2/M checkpoint. nih.gov

This same research demonstrated that these compounds trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov This pathway is a critical defense against cancer, and its activation leads to the execution of damaged or malignant cells. The loss of mitochondrial membrane potential is a key initiating step in this cascade. nih.gov

While not directly involving this compound, other research on bromo-substituted heterocyclic compounds has shown targeting of the VEGFR-2 signaling pathway. mdpi.com Inhibition of VEGFR-2 is a clinically validated strategy to block angiogenesis, the process by which tumors form new blood vessels to sustain their growth. The presence of the bromo-benzyloxy-aldehyde scaffold suggests that its derivatives could potentially be developed to target similar critical pathways in cancer and other diseases.

Material Science Applications

An extensive review of current scientific literature and chemical databases does not indicate any specific applications of this compound in the field of material science. Its use appears to be concentrated within the domain of synthetic organic and medicinal chemistry as a building block for biologically active molecules.

Role in Polymer and Material Synthesis

The aldehyde functional group in this compound makes it a valuable monomer for the synthesis of functional polymers. Aldehyde-functionalized polymers are a class of materials that can be readily modified post-polymerization, allowing for the creation of advanced materials with tailored properties.

Research into benzaldehyde-functionalized polymers has demonstrated their utility in creating structures like polymer vesicles, also known as polymersomes. nih.gov For instance, amphiphilic block copolymers containing benzaldehyde units can self-assemble in aqueous solutions to form these vesicles. nih.gov The aldehyde groups on the vesicle surface can then be used to attach various molecules, such as fluorescent dyes or cross-linking agents, through reactions like Schiff base formation. nih.gov

While direct polymerization of this compound is not extensively documented in the provided results, its structure is analogous to other benzaldehyde monomers used in such syntheses. nih.gov The presence of the benzyloxy and bromo groups provides additional strategic advantages:

Further Functionalization: The bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck) to attach other functional groups or build more complex polymer architectures.

Deprotection Strategy: The benzyloxy group can be cleaved to reveal a hydroxyl group (phenolic group), transforming the polymer's properties, such as solubility and reactivity, and providing a new site for modification. This deprotection yields a polymer analogous to one made from 5-bromosalicylaldehyde. nih.govnist.gov

These features position this compound as a promising monomer for creating multifunctional polymers for applications in drug delivery, smart coatings, and advanced materials.

Optoelectronic Materials Research

The development of organic electronics, particularly organic light-emitting diodes (OLEDs) and polymer field-effect transistors (FETs), relies on the synthesis of novel π-conjugated polymers with specific electronic properties. These materials often consist of alternating electron-donating (donor) and electron-accepting (acceptor) units along the polymer backbone.

Modern synthetic methods like direct arylation polycondensation (DArP) are employed to create these donor-acceptor (D-A) polymers. rsc.orgmdpi.com This technique avoids the need to pre-functionalize monomers with organometallic groups, making the synthesis more efficient and environmentally friendly. mdpi.com Research in this area focuses on synthesizing D-A copolymers from monomers like benzotriazole (B28993) or benzothiadiazole derivatives coupled with various aromatic units. rsc.orgmdpi.com

This compound possesses the necessary chemical features to serve as a precursor for monomers in this field. The benzaldehyde and bromo substituents act as electron-withdrawing groups, while the benzyloxy group has electron-donating characteristics. This inherent electronic push-pull nature makes it an attractive starting point for designing monomers for D-A conjugated polymers. By reacting it with suitable co-monomers, it is conceivable to synthesize polymers with tunable band gaps and charge-transport properties, which are critical for performance in optoelectronic devices.

Catalysis and Ligand Design

The aldehyde group of this compound is a key functional handle for creating advanced ligands for coordination chemistry and catalysis. Through condensation reactions with primary amines, hydrazines, or similar compounds, the aldehyde is readily converted into a wide variety of Schiff base ligands.

A notable example is its reaction with thiosemicarbazide (B42300) derivatives. The compound this compound n-ethylthiosemicarbazone is formed from this type of reaction. uni.lu Thiosemicarbazones are a well-established class of ligands known for their ability to coordinate with a wide range of transition metals. The resulting metal complexes often exhibit significant catalytic activity. The sulfur, imine nitrogen, and terminal nitrogen atoms of the thiosemicarbazone moiety can bind to a metal center, creating a stable chelate structure that can facilitate catalytic cycles.

The design of such ligands is crucial for developing new catalysts for organic synthesis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring of the original aldehyde, which in turn influences the activity and selectivity of the metal catalyst.

Interactive Data Table: Ligand Synthesis from this compound

| Precursor | Derivative | Class of Compound | Significance | Reference |

| This compound | This compound n-ethylthiosemicarbazone | Thiosemicarbazone (Schiff Base) | Potent metal-chelating ligand for catalysis and biochemical applications. | uni.lu |

Agrochemical and Biochemical Reagent Applications

Beyond catalysis, the derivatives of this compound have potential applications as biochemical reagents and in the development of new agrochemicals. Schiff bases, and particularly thiosemicarbazones, are known to possess a broad spectrum of biological activities. The formation of this compound n-ethylthiosemicarbazone points to its utility as a key intermediate for accessing such biologically active molecules. uni.lu

The parent compound itself serves as a crucial reagent for synthesizing these more complex molecules for screening purposes. Furthermore, structurally related compounds like 2-fluoro-5-bromobenzaldehyde are described as important medicinal intermediates. google.com This suggests that halogenated and substituted benzaldehydes are a recognized class of building blocks in pharmaceutical and agrochemical research. The unique combination of bromo, benzyloxy, and aldehyde functionalities makes this compound a valuable starting material for creating libraries of new compounds for biological testing.

Future Research Perspectives and Unexplored Areas

The potential of this compound is far from fully exploited, and several avenues for future research are apparent:

Systematic Polymer Synthesis: A comprehensive study on the polymerization of this compound, both as a homopolymer and a copolymer, is warranted. Investigating its performance in DArP reactions with various comonomers could lead to new optoelectronic materials whose properties could be systematically cataloged.

Coordination Chemistry and Catalysis: While the formation of a thiosemicarbazone derivative is known uni.lu, a broader exploration of the coordination chemistry of ligands derived from this aldehyde is an unexplored area. Synthesizing a range of its Schiff base derivatives and their metal complexes could yield novel catalysts for important organic transformations.

Medicinal and Agrochemical Screening: A systematic screening of the biological activities of derivatives of this compound is a promising research direction. This could uncover new lead compounds for drug discovery or for the development of novel pesticides or fungicides.

Multifunctional Materials: The three distinct functional sites on the molecule (aldehyde, bromide, benzyloxy group) offer a platform for creating highly complex and multifunctional materials. Future work could focus on orthogonal functionalization strategies, where each site is modified independently to build sophisticated molecular architectures with precisely engineered properties. For example, the benzyl group could be removed to reveal the phenol (B47542) of 5-bromosalicylaldehyde nih.govnist.gov, adding another layer of potential reactivity.

Conclusion

Summary of Key Research Findings